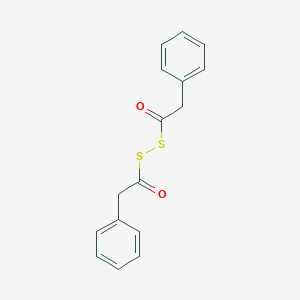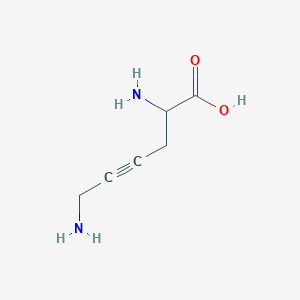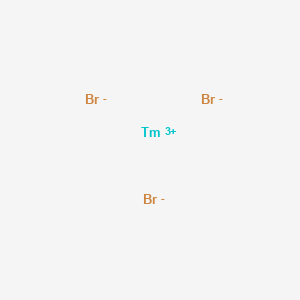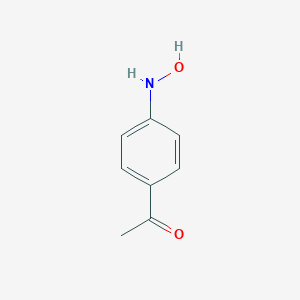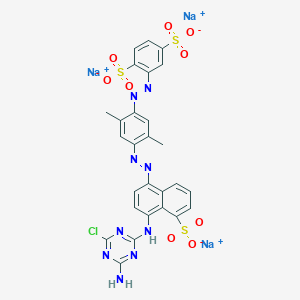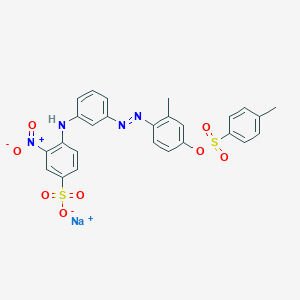
C.I. Acid orange 67
Overview
Description
C.I. Acid Orange 67 is an organic azo dye . It is also known as C.I.14172 . It is used in the pigmentation of polyester blended fabrics . It is also used as an analyte in the development of azo dye removal processes .
Synthesis Analysis
The synthesis of C.I. Acid Orange 67 involves the diazotization of 4’-amino-4-nitrodiphenylamine-2-sulfonic acid and coupling with m-cresol. This is followed by dehydrochlorination with p-toluenesulfonyl chloride .
Molecular Structure Analysis
The molecular formula of C.I. Acid Orange 67 is C26H21N4NaO8S2 . Its molecular weight is 606.6 .
Chemical Reactions Analysis
The removal of C.I. Acid Orange 67 from aqueous solutions has been studied using a novel resin synthetic from waste foam packing . The adsorption process was analyzed using various isotherm models, and the best fit was obtained by the Langmuir model .
Physical And Chemical Properties Analysis
C.I. Acid Orange 67 is an orange powder . It has a density of 1.46 at 20 degrees Celsius . Its solubility is 330mg/L at 20 degrees Celsius .
Scientific Research Applications
Microorganisms-assisted Degradation
Microorganisms such as fungi, yeast, bacteria, and algae have been used for the degradation of Acid Orange 7, a representative azo dye . This approach is eco-friendly and has been gaining attention due to its potential in mitigating the adverse effects of azo dyes on the environment, human health, and natural water resources .
Adsorption
C.I. Acid Orange 67 can be adsorbed and removed by bentone . This application is particularly useful in environmental remediation, where the dye is removed from wastewater before it is discharged into natural water bodies .
Synthetic Resin Adsorption
A novel resin synthetic from waste foam packing has been used for the adsorption of Acid Orange 67 from aqueous solution . This method is effective in removing the dye pollutant from wastewater, making it a promising solution for environmental protection .
Textile Industries
C.I. Acid Orange 67 is a synthetic dye used in textile industries . However, it is toxic and can harm the aquatic ecosystem. Therefore, research is being conducted to find effective ways to remove this dye from wastewater produced by textile industries .
Food Manufacturing
Azo dyes, including Acid Orange 7, are used in various industrial sectors, including food manufacturing . However, due to their impact on human health and aquatic ecosystems, there is a growing need for effective degradation strategies .
Water Pollution Remediation
The discharge of synthetic colorants like C.I. Acid Orange 67 into water bodies is a prevalent issue, especially in emerging and economically challenged nations . Research is being conducted to develop effective environmental remediation strategies to address this problem .
These applications highlight the versatility of C.I. Acid Orange 67 in various fields, from industrial uses to environmental protection. However, due to its potential harmful effects, there is a growing focus on finding effective ways to degrade and remove this dye from the environment .
Safety And Hazards
C.I. Acid Orange 67 should be handled with care to avoid dust formation. It is recommended to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .
Future Directions
properties
IUPAC Name |
sodium;4-[3-[[2-methyl-4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]anilino]-3-nitrobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O8S2.Na/c1-17-6-9-22(10-7-17)40(36,37)38-21-8-12-24(18(2)14-21)29-28-20-5-3-4-19(15-20)27-25-13-11-23(39(33,34)35)16-26(25)30(31)32;/h3-16,27H,1-2H3,(H,33,34,35);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFJBURFXWYRQN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=C(C=C2)N=NC3=CC=CC(=C3)NC4=C(C=C(C=C4)S(=O)(=O)[O-])[N+](=O)[O-])C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N4NaO8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0065272 | |
| Record name | C.I. Acid Orange 67 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
C.I. Acid orange 67 | |
CAS RN |
12220-06-3 | |
| Record name | Acid Orange 67 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012220063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | C.I. Acid Orange 67 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0065272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes the mixed iron/aluminum oxide nanocomposite effective in removing C.I. Acid Orange 67 from water?
A1: The research paper [] investigates the use of a mixed iron/aluminum oxide (Fe₂O₃- Al₂O₃) nanocomposite, both in its unmodified form and modified with the cationic surfactant CTAB, for the adsorption of C.I. Acid Orange 67. The effectiveness of this nanocomposite can be attributed to several factors:
Q2: How well does the mixed iron/aluminum oxide nanocomposite adsorb C.I. Acid Orange 67?
A2: The study [] found that the adsorption of C.I. Acid Orange 67 onto the mixed iron/aluminum oxide nanocomposite, particularly the CTAB modified version, followed the Langmuir isotherm model. This suggests monolayer adsorption, where dye molecules form a single layer on the adsorbent surface. The research also analyzed adsorption kinetics using pseudo-first and second-order models, concluding that the process aligns better with the pseudo-second-order kinetic model and implicating intra-particle diffusion. These findings suggest that the nanocomposite can effectively remove C.I. Acid Orange 67 from aqueous solutions.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





